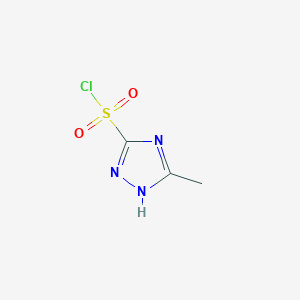
5,5-Difluoropentanoic acid
Descripción general
Descripción
5,5-Difluoropentanoic acid, also known as DFPA, is a fluorinated derivative of the amino acid valine. It has a CAS Number of 1003604-43-0 and a molecular weight of 138.11 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Difluoropentanoic acid is 1S/C5H8F2O2/c6-4(7)2-1-3-5(8)9/h4H,1-3H2,(H,8,9) . The InChI key is PNKPJTJUUYPYGY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5,5-Difluoropentanoic acid has a molecular weight of 138.11 . It is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Applications
5,5-Difluoropentanoic acid, while not directly mentioned, can be associated with studies on analgesic and anti-inflammatory compounds. For instance, Hannah et al. (1978) explored salicylates such as 5-(2,4-Difluorophenyl)salicylic acid, a chemically distinct, nonacetylating salicylic acid, found more active than aspirin in analgesic and anti-inflammatory capacities (Hannah et al., 1978).
Biochemical Applications
Ellman (1959) synthesized a water-soluble aromatic disulfide, which could be relevant for the determination of sulfhydryl groups in biological materials, highlighting potential biochemical applications of similar fluorinated compounds (Ellman, 1959).
Environmental and Safety Concerns
Heydebreck et al. (2015) discussed the environmental presence and distribution of various perfluoroalkyl substances (PFASs), including fluorinated alternatives like HFPO-DA, indicating a potential environmental impact of similar compounds (Heydebreck et al., 2015).
Fuel Cell Research
Research by Eisman (1990) on the development of perfluorosulfonic acid membranes for use in proton-exchange membrane fuel cells demonstrates another possible application area for fluorinated compounds like 5,5-Difluoropentanoic acid (Eisman, 1990).
Biotransformation Studies
Tseng et al. (2014) investigated the biotransformation of 6:2 FTOH, a fluoroalkyl substance, by the white-rot fungus, which could be a study model for understanding the environmental fate of fluorinated compounds, including 5,5-Difluoropentanoic acid (Tseng et al., 2014).
Review on PFSA Ionomers
Kusoglu & Weber (2017) provided a comprehensive review on perfluorinated sulfonic-acid (PFSA) membranes, discussing their behavior and role in various technologies. This could provide insights into the applications of similar fluorinated acids (Kusoglu & Weber, 2017).
Analytical Chemistry Applications
Lashgari et al. (2015) developed a method for the determination of perfluorocarboxylic acids (PFCAs) in water samples, which could be relevant for the analysis of similar fluorinated acids (Lashgari et al., 2015).
Synthesis and Material Science
Deng et al. (2015) reported a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, a process potentially adaptable for synthesizing compounds like 5,5-Difluoropentanoic acid (Deng et al., 2015).
Optical Properties in Electrochemical Technologies
Berlinger et al. (2018) characterized dispersions of perfluorosulfonic acid (PFSA), used in fuel-cell catalyst-layer inks, indicating potential applications in modifying optical properties for electrochemical technologies (Berlinger et al., 2018).
Safety Assessment in Food Contact Materials
A 2014 EFSA opinion assessed the safety of perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt in food contact materials, which could be analogous to the safety assessment needs for 5,5-Difluoropentanoic acid (Flavourings, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
5,5-difluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-4(7)2-1-3-5(8)9/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKPJTJUUYPYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoropentanoic acid | |
CAS RN |
1003604-43-0 | |
| Record name | 5,5-difluoropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)


![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)
